molecular formula C7H16N2OS B14492114 N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide CAS No. 63517-85-1

N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide

Cat. No.: B14492114
CAS No.: 63517-85-1
M. Wt: 176.28 g/mol
InChI Key: MHKFUNCUEGZDLD-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound features a dimethylamino group attached to a propyl chain, which is further connected to a sulfanylacetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide is unique due to the presence of both the dimethylamino and sulfanylacetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

63517-85-1

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-sulfanylacetamide

InChI

InChI=1S/C7H16N2OS/c1-9(2)5-3-4-8-7(10)6-11/h11H,3-6H2,1-2H3,(H,8,10)

InChI Key

MHKFUNCUEGZDLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CS

Origin of Product

United States

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